3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLECSZULVRGCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves the bromination of 1-(2-methoxyphenyl)pyrrolidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Heterocycle : The pyrrolidin-2-one core (five-membered lactam) offers ring strain and hydrogen-bonding capability, whereas pyridin-2-one derivatives (six-membered) exhibit reduced strain and altered solubility .
- Substituent Effects: Methoxy (MeO) vs. Bromine Position: Bromine at position 3 (pyrrolidin-2-one) vs. position 4 (pyridin-2-one) affects steric hindrance and electronic distribution, influencing reaction pathways .
Research Findings and Industrial Relevance
- Reactivity : The bromine atom in this compound facilitates cross-coupling reactions, making it valuable in medicinal chemistry for constructing complex molecules .
- Safety Considerations: Handling brominated pyrrolidinones requires precautions similar to other halogenated compounds (e.g., 2-Bromo-3-methylpyridine), including proper ventilation and personal protective equipment .
- Comparative Studies : Substituting the methoxy group with halogens (e.g., Cl) alters receptor-binding affinities in bioactive compounds, as observed in NBOMe series derivatives .
Biological Activity
Chemical Structure and Properties
The compound features a pyrrolidin-2-one core, which is a cyclic amide structure known for its potential biological activities. The presence of the bromine atom and the methoxy group on the phenyl ring may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molar Mass | 270.12 g/mol |
| Structure | Pyrrolidin-2-one derivative |
Biological Activity Overview
As of now, there are no published studies specifically examining the interaction profile of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one with biological systems or targets. However, the structural similarities to other pyrrolidine derivatives suggest potential therapeutic applications.
Related Compounds
Research on similar compounds has shown varying degrees of antibacterial and antifungal activities. For instance, pyrrolidine alkaloids have been reported to demonstrate significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Studies and Findings
- Pyrrolidine Derivatives : A study highlighted that certain pyrrolidine derivatives exhibited strong antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . This suggests that modifications in the pyrrolidine structure could enhance biological activity.
- Structural Activity Relationship (SAR) : The presence of halogen substituents in related compounds has been linked to increased bioactivity. For example, compounds with bromine or chlorine substituents showed enhanced antibacterial effects compared to their non-halogenated counterparts .
Future Research Directions
Given the lack of direct studies on this compound, future research could focus on:
- In vitro Testing : Evaluating its antibacterial and antifungal properties using standard microbial strains.
- Mechanistic Studies : Investigating how this compound interacts with specific biological targets such as enzymes or receptors.
- Synthesis and Modification : Exploring synthetic pathways for creating derivatives that might exhibit improved biological activity.
Q & A
Q. How can the synthesis of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one be optimized to improve yield and purity?
- Methodological Answer: Optimize reaction conditions by varying catalysts (e.g., Pd-based catalysts for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature. Purification via column chromatography using gradients of ethyl acetate/hexane or recrystallization in ethanol can enhance purity. Monitor reaction progress using TLC and confirm intermediates via H NMR .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Use H/C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, employ single-crystal X-ray diffraction refined via SHELX software .
Q. How can researchers mitigate steric hindrance during functionalization of the pyrrolidin-2-one core?
Q. What solvent systems are optimal for studying the compound’s solubility and stability?
Q. How to validate the absence of regioisomers in the final product?
- Methodological Answer: Compare experimental H NMR shifts with DFT-calculated chemical shifts. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons. Chiral HPLC separates enantiomers if asymmetric centers are present .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed reactivity in brominated pyrrolidinones?
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer: Use fluorescent probes (e.g., dansyl derivatives) to track cellular uptake. CRISPR-Cas9 knockout libraries identify target proteins. Surface plasmon resonance (SPR) measures binding affinity to putative receptors .
Q. How to design experiments to study the compound’s reactivity under photolytic vs. thermal conditions?
Q. What methodologies address discrepancies in crystallographic vs. solution-phase structural data?
Q. How to develop a scalable purification protocol for enantiomerically pure this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
